2-Isothiocyanato-5-(methylthio)pyrazine
Description
Properties
Molecular Formula |
C6H5N3S2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
2-isothiocyanato-5-methylsulfanylpyrazine |
InChI |
InChI=1S/C6H5N3S2/c1-11-6-3-7-5(2-8-6)9-4-10/h2-3H,1H3 |
InChI Key |
WUACEPTXSRKMEX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(N=C1)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Isothiocyanate vs. Methoxy/Ethoxy Groups
- This compound : The isothiocyanate group (-NCS) is electrophilic, enabling nucleophilic additions (e.g., with amines to form thioureas). This reactivity is exploited in drug design and agrochemical synthesis . In contrast, methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating, stabilizing the pyrazine ring and enhancing volatility, making them ideal for flavor applications .
- Methylthio Group (-SCH₃) : Present in both this compound and 2-methyl-3-(methylthio)pyrazine (), this group contributes to sulfurous aromas and may enhance binding to olfactory or taste receptors. For example, dimethyl trisulfide () and 3-(methylthio)propanal () are critical in saltiness enhancement and predator avoidance behaviors .
Flavor and Olfactory Roles
- Roasting-Derived Pyrazines : 2,5-Dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine are Maillard reaction products formed during thermal processing. Their concentrations peak at moderate roasting times and temperatures, contributing to nutty, roasted flavors in foods like Sachima and cactus seed oil .
- Semiochemical Functions : Pyrazines such as 2,6-dimethylpyrazine (DMP) and trimethylpyrazine (TMP) in wolf urine trigger avoidance behaviors in prey animals, likely through olfactory receptor interactions .
Preparation Methods
Thiocarbonylation of 2-Amino-5-(methylthio)pyrazine
A direct approach involves converting 2-amino-5-(methylthio)pyrazine to the target compound via thiocarbonylation. This method exploits the reactivity of primary amines with thiophosgene (Cl₂C=S) or safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI).
Procedure :
-
Amination Precursor Synthesis :
-
Thiocarbonylation Reaction :
Key Considerations :
Halogenation-Substitution Strategy
This method substitutes a halogen atom at position 2 with a thiocyanate group, leveraging nucleophilic aromatic substitution (NAS).
Procedure :
-
Halogenation of 5-(Methylthio)pyrazine :
-
Thiocyanate Substitution :
Mechanistic Insight :
-
Polar aprotic solvents like DMF stabilize the transition state, favoring NAS.
-
TBAB enhances solubility and facilitates ion pairing, improving reaction efficiency.
Cyclization-Based Approaches
Ring Construction from Diamine and Dicarbonyl Precursors
Building the pyrazine ring with pre-installed functional groups offers a streamlined route.
Procedure :
-
Precursor Synthesis :
-
Functional Group Interconversion :
-
Hydrolysis with 50% H₂SO₄ (100°C, 12 hours) yields 3-hydroxy-5-(methylthio)pyrazine-2-carboxylic acid.
-
Chlorination using thionyl chloride (SOCl₂) in xylene (80°C, 6 hours) produces 3-chloro-5-(methylthio)pyrazine-2-carboxylic acid.
-
Catalytic hydrogenation (Pd/C, H₂, 2.0 MPa, 60°C) removes the chloride, followed by thiocarbonylation to introduce the isothiocyanate group.
-
Yield Optimization :
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|---|
| Thiocarbonylation | 2-Amino-5-(methylthio)pyrazine | Amination, Thiophosgene | 65–75 | 90–95 | High (toxic reagents) |
| Halogenation-Substitution | 2-Chloro-5-(methylthio)pyrazine | NAS with KSCN | 50–60 | 85–90 | Moderate |
| Cyclization | Methylglyoxal, 2-Amino-3-(methylthio)propanamide | Cyclization, Hydrolysis, Chlorination | 40–50 | 80–85 | Low (aqueous steps) |
Critical Evaluation :
-
Thiocarbonylation offers the highest yield but poses safety risks.
-
Cyclization is environmentally favorable but requires multi-step purification.
-
Halogenation-Substitution balances scalability and reagent availability.
Emerging Methodologies
Photocatalytic Thiocyanation
Recent advances utilize visible-light catalysis to introduce isothiocyanate groups. For example, Ir(ppy)₃ photocatalysts enable thiocyanation of aryl amines under mild conditions (25°C, 12 hours). Applied to 2-amino-5-(methylthio)pyrazine, this method could reduce reliance on toxic reagents.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Isothiocyanato-5-(methylthio)pyrazine be optimized for high yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, substituting a halogen (e.g., chlorine) at the pyrazine’s 2-position with an isothiocyanate group using thiophosgene or ammonium thiocyanate under reflux in ethanol . Optimization involves solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C), and stoichiometric ratios (1:1.2 pyrazine derivative to thiocyanate source). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methylthio group at C5: δ ~2.5 ppm for S–CH₃; isothiocyanate at C2: δ ~130 ppm for N=C=S in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+ for C₆H₅N₃S₂: m/z 199.01).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Q. What are the common chemical reactions involving the isothiocyanate and methylthio groups in this compound?
- Methodological Answer :
- Isothiocyanate Reactivity : Undergoes nucleophilic addition with amines to form thioureas (e.g., with benzylamine in THF at RT, yielding 2-thioureido-5-(methylthio)pyrazine) .
- Methylthio Group : Susceptible to oxidation (H₂O₂/acetic acid → sulfoxide) or alkylation (e.g., with iodomethane → dimethyl sulfide byproduct) .
Advanced Research Questions
Q. How can computational modeling predict the photoredox catalytic activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) evaluate frontier molecular orbitals. The electron-withdrawing isothiocyanate group lowers LUMO energy (-1.8 eV), enhancing electron-accepting capacity for photocatalytic applications (e.g., cross-dehydrogenative coupling). Transient absorption spectroscopy validates excited-state lifetimes (~5 ns) .
Q. What strategies resolve contradictions in reported biological activities of pyrazine derivatives?
- Methodological Answer : Discrepancies (e.g., growth inhibition vs. therapeutic potential) arise from substituent effects. Systematic SAR studies compare analogs:
- Replace methylthio with methoxy (improves solubility but reduces electrophilicity).
- Assay angiogenesis (CAM model) and cytotoxicity (MTT on HeLa cells). Pyrazine’s IC₅₀ for angiogenesis inhibition is 10 nM, but cytotoxicity occurs at 100 µM, suggesting a therapeutic window .
Q. How do vibrational modes and excited-state dynamics influence the compound’s spectroscopic behavior?
- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations model all 24 vibrational modes. The S₁/S₂ electronic states couple strongly, with Franck-Condon active modes (e.g., N=C=S bending at 450 cm⁻¹) dictating UV-Vis absorption (λₐᵦₛ 320 nm). Transient Raman spectroscopy tracks mode-specific relaxation (<1 ps) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
